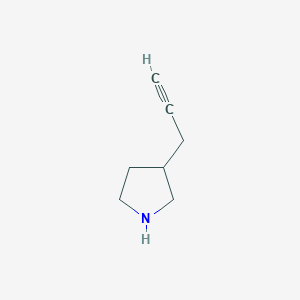

3-(Prop-2-yn-1-yl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N |

|---|---|

Molecular Weight |

109.17 g/mol |

IUPAC Name |

3-prop-2-ynylpyrrolidine |

InChI |

InChI=1S/C7H11N/c1-2-3-7-4-5-8-6-7/h1,7-8H,3-6H2 |

InChI Key |

XFVRONUUXBJNFI-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1CCNC1 |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 3 Prop 2 Yn 1 Yl Pyrrolidine and Its Derivatives

Reactivity of the Terminal Alkyne Moiety

The propargyl group, with its terminal carbon-carbon triple bond, is a versatile functional group that participates in a wide array of chemical reactions. The acidity of the terminal alkyne proton and the high electron density of the π-system are central to its reactivity.

Oxidation Reactions

The alkyne moiety of propargyl-substituted pyrrolidines can undergo oxidation, although the specific outcomes depend on the reagents and conditions employed. Generally, strong oxidizing agents can lead to cleavage of the triple bond. For related compounds like 1-(prop-2-yn-1-yl)pyrrolidine, oxidation with common oxidizing agents such as potassium permanganate (B83412) can lead to the formation of corresponding oxidized products.

Reduction Reactions

The triple bond of 3-(prop-2-yn-1-yl)pyrrolidine can be fully or partially reduced. Catalytic hydrogenation over platinum or palladium on carbon (Pd/C) typically leads to the complete reduction of the alkyne to the corresponding propyl-substituted pyrrolidine (B122466). pressbooks.publibretexts.org

Partial reduction to an alkene is also possible and can be controlled to yield either the cis or trans isomer.

Cis-alkene formation : Using a "poisoned" catalyst, such as Lindlar's catalyst (palladium-calcium carbonate treated with lead acetate (B1210297) and quinoline), hydrogenation can be stopped at the alkene stage, yielding the cis-allylic derivative. pressbooks.publibretexts.org

Trans-alkene formation : A dissolving metal reduction, using sodium or lithium in liquid ammonia (B1221849) at low temperatures, selectively produces the trans-alkene. pressbooks.publibretexts.orgmasterorganicchemistry.com This reaction proceeds through a radical anion intermediate. libretexts.orgmasterorganicchemistry.com

| Reaction Type | Reagents | Product Stereochemistry | Reference |

|---|---|---|---|

| Complete Hydrogenation | H₂, Pd/C (or Pt, Ni) | Alkane | pressbooks.publibretexts.org |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | cis-Alkene | pressbooks.publibretexts.org |

| Dissolving Metal Reduction | Na (or Li), liquid NH₃ | trans-Alkene | pressbooks.publibretexts.orgmasterorganicchemistry.com |

Electrophilic Substitution and Functionalization of the Propynyl (B12738560) Group

The terminal alkyne can be functionalized through reactions involving the acidic acetylenic proton. Deprotonation with a strong base generates a nucleophilic acetylide, which can then react with various electrophiles. A prominent example of this reactivity is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. byjus.comorganic-chemistry.org This reaction is typically catalyzed by a combination of palladium and copper complexes and is conducted in the presence of a base. organic-chemistry.org It has become a crucial tool for synthesizing complex molecules, including pharmaceuticals and advanced materials. byjus.comchemistryviews.org

Additionally, the propynyl group can undergo substitution reactions with various electrophiles, leading to substituted pyrrolidine derivatives. In related systems, the reaction of terminal alkynes with iodine monochloride can lead to iodinated cyclization products. nih.gov

Addition and Cycloaddition Processes Involving the Alkyne

The terminal alkyne of this compound is an excellent participant in addition and cycloaddition reactions, providing pathways to more complex heterocyclic structures.

1,3-Dipolar Cycloadditions: The most notable reaction in this class is the Huisgen 1,3-dipolar cycloaddition between the alkyne and an organic azide (B81097) to form a 1,2,3-triazole ring. organic-chemistry.org While the thermal reaction often requires high temperatures and yields a mixture of regioisomers, the copper(I)-catalyzed version (CuAAC), a cornerstone of "click chemistry," proceeds under mild conditions to selectively yield the 1,4-disubstituted triazole. organic-chemistry.orgiris-biotech.de This reaction is widely used for creating pyrrolidine-based triazole derivatives. researchgate.net Ruthenium-catalyzed versions can provide the opposite 1,5-regioisomer. organic-chemistry.org

Other Cycloadditions: The alkyne can participate in various other cycloaddition processes.

[3+2] Cycloadditions: Reactions with azomethine ylides, often generated in situ, lead to the formation of fused or spiro-pyrrolidine systems. royalsocietypublishing.orgrsc.orgmdpi.com

[2+2+2] Cycloadditions: Transition metal-catalyzed cyclotrimerization of diynes can construct fused polycyclic systems containing a pyrrolidine ring. rsc.org

Intramolecular Cyclizations: In appropriately substituted derivatives, the alkyne can undergo intramolecular cyclization. For example, N-(3-phenylprop-2-yn-1-yl) sulfonamides derived from amino acids have been shown to rearrange into chiral pyrrolidin-3-ones. researchgate.net Similarly, titanium-catalyzed carbocyclization of N-allyl-N-propargyl amines provides a route to substituted methylenepyrrolidines. rsc.orgrsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Azide-Alkyne Cycloaddition (CuAAC) | Alkyne, Azide | Cu(I) | 1,4-Disubstituted 1,2,3-Triazole | organic-chemistry.orgresearchgate.net |

| Azide-Alkyne Cycloaddition | Alkyne, Azide | Ru | 1,5-Disubstituted 1,2,3-Triazole | organic-chemistry.org |

| [3+2] Cycloaddition | Alkyne, Azomethine Ylide | Thermal or Catalytic | Fused/Spiro Pyrrolidines | royalsocietypublishing.orgmdpi.com |

| [2+2+2] Cycloaddition | Diynes | Rh, Co, Ir | Fused Polycyclic Pyrrolidines | rsc.org |

Reactivity of the Pyrrolidine Heterocycle

The pyrrolidine ring in this compound is a saturated heterocycle. The key point of reactivity on the ring itself is the secondary nitrogen atom.

Derivatization at the Nitrogen Atom

The nitrogen atom in the pyrrolidine ring is a secondary amine, making it nucleophilic and basic. This allows for a variety of derivatization reactions to modify the compound's structure and properties.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. For example, reaction with allyl bromide in the presence of a base like potassium carbonate can introduce an allyl group onto the nitrogen.

N-Acylation: The amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. For instance, reaction with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) yields an N-sulfonylated pyrrolidine. liverpool.ac.uk This is a common strategy for installing protecting groups or introducing new functionalities.

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form more complex tertiary amines.

Amide Coupling: The nitrogen atom can act as a nucleophile in peptide coupling reactions to form amide bonds with carboxylic acids, a reaction crucial in the synthesis of many pharmaceutical agents. nih.gov

These derivatization reactions at the nitrogen atom are fundamental to incorporating the this compound scaffold into larger, more complex molecular architectures.

Functionalization of Ring Carbon Atoms

The introduction of functional groups onto the carbon framework of the pyrrolidine ring in this compound and its derivatives is a key strategy for modulating their physicochemical properties and biological activity. The reactivity of the ring's carbon atoms (C2, C4, and C5) is influenced by the existing propargyl substituent at the C3 position and, significantly, by the nature of the substituent on the ring's nitrogen atom. While extensive research on the direct functionalization of the this compound ring is not widely documented, established principles of pyrrolidine chemistry allow for the prediction of potential synthetic pathways.

The primary approaches to functionalizing the pyrrolidine ring involve the activation of C-H bonds, typically at the α-positions (C2 and C5) to the nitrogen, or, less commonly, at the β-position (C4).

A notable strategy for achieving functionalization at the C2 position of a pyrrolidine ring involves palladium-catalyzed C(sp³)–H arylation. While not performed on this compound itself, studies on proline derivatives, which share the pyrrolidine core, have demonstrated the feasibility of such transformations. For instance, the use of an aminoquinoline directing group attached to the pyrrolidine nitrogen can facilitate the stereospecific introduction of aryl groups at the C3 position of proline. beilstein-journals.org A similar strategy could conceptually be adapted for the C2 or C5 functionalization of N-protected 3-propargylpyrrolidine.

Another powerful method for creating substituted pyrrolidines is through intramolecular cyclization reactions. For example, the stereoselective synthesis of trans-2,3-disubstituted pyrrolidines can be achieved via an alkyne iminium ion cyclization of vinylogous carbamates derived from N-protected homopropargyl amines. rsc.org This approach, while building the ring, highlights a pathway to 2,3-disubstituted pyrrolidines where one of the substituents is derived from an alkyne, akin to the propargyl group.

Furthermore, the synthesis of 4-vinylpyrrolidines has been accomplished through the indium-catalyzed intramolecular cyclization of N-tethered alkyne-alkenols. acs.org This method results in a functionalized group at the C4 position, demonstrating that reactions can be directed to this less activated carbon. In a specific example, (Z)-N-(4-hydroxybut-2-en-1-yl)-4-methyl-N-(3-phenylprop-2-yn-1-yl)benzenesulfonamide was treated with InCl₃ to yield the corresponding 4-vinylpyrrolidine derivative. acs.org

While specific data tables for the direct functionalization of the carbon atoms in this compound are not available in the current literature, the table below summarizes a relevant example of a cyclization reaction that leads to a functionalized pyrrolidine ring, illustrating a potential synthetic route.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| (Z)-N-(4-hydroxybut-2-en-1-yl)-4-methyl-N-(3-phenylprop-2-yn-1-yl)benzenesulfonamide | InCl₃, CH₂Cl₂ | 1-Tosyl-3-(phenylprop-1-yn-1-yl)-4-vinylpyrrolidine (as an E/Z mixture) | 10% | acs.org |

The development of direct and selective C-H functionalization methods for the pyrrolidine ring in the presence of a reactive propargyl group remains an area with potential for future research. Such advancements would provide more efficient pathways to novel and structurally diverse molecules with potential applications in various fields of chemistry.

Applications in Chemical Biology and Medicinal Chemistry Research

Role as Building Blocks and Intermediates in Organic Synthesis

The 3-(prop-2-yn-1-yl)pyrrolidine structure is a quintessential example of a propargylamine (B41283), a class of compounds widely recognized for their versatility as synthetic intermediates. researchgate.net Propargylamines serve as crucial precursors for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds, including pyrroles, quinolines, and various substituted pyrrolidines. researchgate.netkcl.ac.uk

The reactivity of the terminal alkyne group allows for a multitude of chemical transformations, such as C-C bond formations, cycloadditions, and multicomponent reactions. mdpi.comrsc.org This enables chemists to use this compound and its derivatives as starting materials to construct more complex molecular architectures. For instance, the propargylamine moiety is a key intermediate for synthesizing physiologically active substances, including isosteres and analogues of natural products. researchgate.net The pyrrolidine (B122466) ring itself is a common structural motif in numerous biologically active compounds, and methods for its synthesis and functionalization are of significant interest. organic-chemistry.org The presence of the propargyl group provides a convenient handle for introducing additional complexity and functionality onto this privileged scaffold.

Bioconjugation Strategies Utilizing the Alkyne Moiety ("Click Chemistry")

The terminal alkyne of this compound is ideally suited for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The azide-alkyne cycloaddition has become the most prominent example of this reaction class, providing a powerful tool for bioconjugation.

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and regiospecific reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. This reaction has been extensively used to link pyrrolidine-based molecules to other chemical entities. A significant application is in the synthesis of multivalent iminosugars designed as potent enzyme inhibitors. nih.govmdpi.com

As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a pathway to an alternative regioisomer: the 1,5-disubstituted 1,2,3-triazole. core.ac.ukacs.org This reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes and proceeds through a distinct mechanism involving a ruthenacycle intermediate. nih.gov

The RuAAC reaction is compatible with a wide range of terminal alkynes, making this compound a suitable substrate for this transformation. core.ac.ukchesci.com This method offers a strategic advantage in drug discovery and chemical biology, as the change in the position of the pyrrolidine substituent on the resulting triazole ring (from position 4 in CuAAC to position 5 in RuAAC) can have a profound impact on the biological activity of the final molecule. acs.org By altering the spatial arrangement of the substituents, researchers can fine-tune the molecule's fit within a biological target, such as an enzyme active site or a receptor binding pocket. While CuAAC is more widely used, RuAAC provides an essential tool for creating structural diversity and exploring a broader chemical space. scilit.com

Investigations into Enzyme Inhibition and Modulation

Derivatives of this compound have been central to the development of inhibitors for several classes of enzymes, leveraging both the pyrrolidine core and the reactive alkyne handle.

Polyhydroxylated pyrrolidines, known as pyrrolidine iminosugars, are potent mimics of carbohydrate transition states and act as competitive inhibitors of glycosidases. nih.govmdpi.com These enzymes are involved in numerous critical biological processes, and their inhibition is a therapeutic strategy for diseases like diabetes, viral infections, and lysosomal storage disorders.

The alkyne moiety on pyrrolidine iminosugars has been instrumental in applying the concept of multivalency to enzyme inhibition. nih.govresearchgate.net By using CuAAC to attach multiple pyrrolidine iminosugars to a central scaffold, researchers have created inhibitors with dramatically enhanced potency and selectivity. nih.gov For instance, a nonavalent (nine-branched) pyrrolidine iminosugar was found to be a potent inhibitor of human α-galactosidase A (α-Gal A), the enzyme deficient in Fabry disease, with an IC₅₀ value of 0.20 µM. This represented a 375-fold increase in potency compared to its monovalent counterpart. nih.gov Similarly, multivalent pyrrolidine inhibitors have been developed and tested against β-glucosidases, demonstrating the power of this approach. csic.es

Table 1: Inhibition of Glycosidases by Multivalent Pyrrolidine Iminosugar Derivatives

| Target Enzyme | Inhibitor Type | IC₅₀ (µM) | Potency Increase (vs. Monomer) | Reference |

|---|---|---|---|---|

| Human α-Galactosidase A | Nonavalent Pyrrolidine | 0.20 | 375-fold | nih.gov |

This table presents data for multivalent inhibitors constructed using pyrrolidine units functionalized for click chemistry.

The scaffold of 3-(prop-2-ynyl)pyrrolidine-2,5-dione, a succinimide (B58015) derivative, has been investigated for the inhibition of aromatase (cytochrome P450 19A1). nih.gov Aromatase is the enzyme responsible for the final step in estrogen biosynthesis, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer.

Researchers designed these non-steroidal analogues by modifying a known reversible aromatase inhibitor to incorporate a prop-2-ynyl (propargyl) group. nih.gov This was an attempt to mimic a known mechanism-based inactivator of the enzyme. acs.org The synthesized 3-(prop-2-ynyl)pyrrolidine-2,5-dione derivatives were evaluated for their ability to inhibit human placental P450 aromatase. The studies found that while the compounds did not cause irreversible, time-dependent inactivation of the enzyme, several of the 3-(prop-2-ynyl) compounds did exhibit reversible inhibitory activity. nih.govresearchgate.net This line of research highlights the utility of the propargyl-pyrrolidine framework in designing enzyme inhibitors that target the cytochrome P450 family.

Aminoglycoside 6'-N-Acetyltransferase Inhibition

The rise of antibiotic resistance has spurred research into inhibitors of enzymes like aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), which is a primary cause of resistance to clinically important aminoglycosides such as amikacin (B45834) in Gram-negative bacteria. nih.govmdpi.com Research has identified potent inhibitors of AAC(6’)-Ib based on a substituted pyrrolidine pentamine scaffold. mdpi.com These molecules are not simple derivatives of this compound but are complex structures with specific substitutions at multiple positions on the pyrrolidine core.

For instance, a highly active inhibitor features a pyrrolidine pentamine scaffold with two S-phenyl groups, an S-hydroxymethyl group, and a 3-phenylbutyl group at various positions. nih.govmdpi.com Structure-activity relationship (SAR) studies on these complex pyrrolidine derivatives have shown that the aromatic functionalities and specific stereochemistry are essential for potent inhibition. nih.govnih.gov While the specific compound this compound has not been identified as a direct inhibitor, the extensive research into other pyrrolidine derivatives underscores the importance of this heterocyclic ring as a core scaffold for developing AAC(6')-Ib inhibitors. nih.govmdpi.com

Monoamine Oxidase (MAO) Inhibition

The propargylamine scaffold, a key feature of this compound, is found in well-known monoamine oxidase (MAO) inhibitors like pargyline (B1678468) and selegiline, which are used in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. mdpi.comacs.org MAO enzymes are responsible for the oxidative deamination of key neurotransmitters, and their inhibition can help manage these conditions. mdpi.com

The inhibitory mechanism of many propargylamine-based drugs involves an irreversible, covalent modification of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. acs.org The terminal alkyne group is crucial for this activity. acs.org Research into novel propargylamine derivatives continues to yield potent MAO inhibitors. For example, a series of synthesized quaternary propargylamines demonstrated significant inhibitory activity against both human MAO-A and MAO-B isoforms. dntb.gov.ua

| Compound Class | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Quaternary Propargylamines | hMAO-A | 765.6 - 861.6 | dntb.gov.ua |

| Quaternary Propargylamines | hMAO-B | 152.1 - 164.7 | dntb.gov.ua |

These findings confirm that the propargylamine moiety, as present in this compound, is a critical pharmacophore for the development of potent MAO inhibitors. dntb.gov.ua

Receptor Binding and Ligand Activity Studies

The pyrrolidine scaffold is a cornerstone in the design of ligands for various G protein-coupled receptors (GPCRs), including serotonin (B10506) and dopamine (B1211576) receptors.

Research into selective agonists for the human 5-HT1D serotonin receptor has utilized the pyrrolidine ring as a core component. A study on 3-[2-(pyrrolidin-1-yl)ethyl]indoles led to the discovery of compounds with nanomolar affinity for the h5-HT1D receptor and over 100-fold selectivity against the h5-HT1B receptor. nih.gov Further modifications to the indole (B1671886) and pyrrolidine portions of the molecule resulted in even greater selectivity. nih.gov Similarly, novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been developed that show high dual affinity for the 5-HT1A receptor and the serotonin transporter (SERT). nih.gov

In the realm of dopamine receptors, the pyrrolidine ring is a key feature in bitopic ligands designed for high affinity and selectivity for the dopamine D3 receptor (D3R) over the D2 receptor (D2R). upenn.eduupenn.edu These studies, while not involving this compound directly, use a substituted pyrrolidine as the central scaffold to which other fragments are attached. The protonated nitrogen of the pyrrolidine ring is often crucial for forming a key hydrogen bond with an aspartate residue in the receptor binding pocket. upenn.edu

| Compound Class | Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 3-(3-(N-methylbenzylaminomethyl)pyrrolidinyl)-5-((2-oxooxazolidinyl)methyl)indole | h5-HT1D | Nanomolar affinity | nih.gov |

| 3-(1-(4-(3-(5-methoxy-1H-indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (4f) | 5-HT1A | 10.0 | nih.gov |

| Compound 4f | SERT | 2.8 | nih.gov |

| Fallypride-based bitopic ligand (29f) | D3R | 2.6 | upenn.edu |

| Fallypride-based bitopic ligand (29f) | D2R | 7.4 | upenn.edu |

Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between the structure of a molecule and its biological activity is fundamental to medicinal chemistry. For derivatives of this compound, both the pyrrolidine ring and the alkyne moiety play distinct and crucial roles.

The substitution pattern on the pyrrolidine ring has a profound impact on biological activity and target selectivity.

AAC(6')-Ib Inhibition: In the case of aminoglycoside acetyltransferase inhibitors, the activity is highly sensitive to the nature and stereochemistry of substituents on the pyrrolidine pentamine scaffold. nih.gov Studies showed that aromatic groups at positions R1 and R4 were essential, and the stereochemical conformation at R2 and R3 was critical for full inhibitory activity. nih.govnih.gov Truncations of the scaffold universally resulted in inactive compounds, demonstrating that the entire substituted pyrrolidine structure is necessary for binding and inhibition. nih.gov

Receptor Binding: For serotonin receptor ligands, substituting the pyrrolidine ring of an indole-pyrrolidine lead compound with methylbenzylamine groups dramatically increased affinity for the h5-HT1D receptor and selectivity over the h5-HT1B receptor. nih.gov In the development of VCP/p97 inhibitors for cancer therapy, enantiomeric pyrrolidines showed significant differences in potency, with specific stereoisomers being highly active. acs.org

The propargyl group's terminal alkyne is a versatile functional group that can engage in several types of interactions with biological targets.

MAO Inhibition: The most well-documented role for the alkyne in this context is as a "warhead" for irreversible enzyme inhibition. acs.org In the inhibition of MAO, the terminal alkyne of the propargylamine moiety is essential for the mechanism-based inactivation, which involves the formation of a covalent adduct with the enzyme's FAD cofactor, thus deactivating it. mdpi.comacs.org

Covalent Inhibition via Proximity: In other enzyme systems, the alkyne can act as a "latent electrophile." nih.gov Research on cathepsin K inhibitors has shown that an alkyne moiety can form an irreversible covalent bond with a catalytic cysteine residue. nih.govacs.org Interestingly, the rate of this covalent bond formation did not correlate with the electrophilicity of the alkyne, suggesting that the reaction is driven by the proximity and optimal orientation of the alkyne within the enzyme's active site, rather than its inherent reactivity. nih.gov This highlights a more subtle role for the alkyne, where it acts as a highly specific, proximity-activated covalent inhibitor, potentially reducing off-target reactivity compared to more intrinsically reactive electrophiles. nih.govacs.org

Stereochemical Influences on Enzyme Inhibition

The stereochemistry of pyrrolidine-based molecules is a critical determinant of their biological activity, profoundly influencing their affinity and selectivity as enzyme inhibitors. The specific three-dimensional arrangement of substituents on the pyrrolidine ring dictates the molecule's ability to fit into the active site of a target enzyme. Research into pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines, which incorporate a pyrrolidine scaffold, has identified them as potent inhibitors of the EGFR and ErbB-2 receptor tyrosine kinases. nih.gov In this class of compounds, the absolute stereochemical configuration of the pyrrolidine moiety was found to have a significant impact on their cellular potency. nih.gov

Synthetic modifications to the carbamate (B1207046) portion of the pyrrolidine ring lead to a range of effects on both enzyme and cellular potency. nih.gov This highlights that the spatial orientation of the entire molecule, governed by the stereocenter(s) within the pyrrolidine ring, is essential for effective interaction with the kinase domain. While specific inhibitory constants for individual stereoisomers of this compound itself are not detailed in this context, the principle remains that different stereoisomers of its derivatives exhibit markedly different biological activities. For instance, (R)- versus (S)-configurations at a substituted position on the pyrrolidine ring can lead to orders of magnitude differences in inhibitory potency against a target enzyme. This is a well-established principle in medicinal chemistry, where one enantiomer often accounts for the majority of the desired biological effect. nih.govnih.gov

The structural rigidity and defined stereochemistry of the five-membered pyrrolidine ring allow it to present the prop-2-yn-1-yl group and other substituents in a precise orientation for binding. tandfonline.com In studies of other pyrrolidine derivatives, such as those designed as potential aromatase inhibitors, reversible inhibitory activity was noted for several 3-(prop-2-ynyl) compounds, further underscoring the importance of the scaffold in positioning the reactive alkyne group. nih.gov

Table 1: Illustrative Impact of Stereochemistry on Inhibitory Potency This table illustrates the principle that stereoisomers of pyrrolidine derivatives can have different biological activities, as described in the literature. nih.gov

| Derivative Class | Stereoisomer | Target Enzyme | Representative Inhibitory Potency (IC₅₀) |

| Pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines | Isomer A (e.g., R-configuration) | EGFR/ErbB-2 | High (e.g., low nM) |

| Pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines | Isomer B (e.g., S-configuration) | EGFR/ErbB-2 | Low (e.g., µM or inactive) |

Multivalency Effects in Glycomimetic Design and Enzyme Inhibition

The terminal alkyne of the this compound scaffold is a highly versatile chemical handle for advanced inhibitor design, particularly in the field of multivalency. The concept of multivalency involves attaching multiple copies of a bioactive molecule (a ligand) to a central scaffold. researchgate.net This approach often leads to a significant increase in binding affinity and avidity, an effect known as the multivalent effect (MVE). researchgate.net This strategy has been exceptionally fruitful in the design of potent inhibitors for carbohydrate-binding proteins like lectins and glycosidases. researchgate.netnih.gov

The propargyl group is ideal for this purpose as it can be readily conjugated to scaffolds functionalized with azide (B81097) groups via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov

This strategy of using pyrrolidine-based iminosugars and glycomimetics in multivalent displays is a powerful method to modulate not only the affinity but also the selectivity of enzyme inhibition. researchgate.net

Table 2: Multivalency Effect on Inhibitor Affinity for PA-IL Lectin Data synthesized from findings on multivalent glycomimetic inhibitors utilizing alkyne handles for conjugation. nih.gov

| Inhibitor Type | Ligand Structure | Valency | Dissociation Constant (K_d) | Affinity Enhancement (vs. Reference) |

| Reference Compound | β-D-Gal-O-Me | Monovalent | ~130 µM | 1x |

| Optimized Ligand | β-C-galactopyranoside mimetic | Monovalent | 37 µM | ~3.5x |

| Glycoconjugate | Tri-, Hexa-, or Nonavalent Display | Multivalent | < 500 nM | > 400x |

Utilization as Chemical Probes for Proteomics Studies

The this compound scaffold is a valuable tool in chemical proteomics, particularly for Activity-Based Protein Profiling (ABPP). nih.gov ABPP is a powerful technique that employs small-molecule chemical probes to assess the functional state of entire enzyme families directly within complex biological samples like cell lysates or living cells. nih.govresearchgate.net

A standard ABPP probe consists of three key components: a reactive group or "warhead" that covalently binds to an active site residue of the target enzyme, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. researchgate.net The propargyl (prop-2-yn-1-yl) group on the pyrrolidine serves as a crucial bioorthogonal handle. mdpi.com A bioorthogonal handle is a functional group that is inert to biological systems but can undergo a specific chemical reaction with a partner group. mdpi.com

The terminal alkyne of this compound allows for a two-step labeling strategy using click chemistry. mdpi.comliverpool.ac.uk

Labeling Step: A probe incorporating the this compound scaffold (and an appropriate warhead) is introduced to the proteome. The probe is designed to be small and cell-permeable, and it selectively forms a covalent bond with its active enzyme targets.

Detection Step: After labeling, an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide) is added. The tag is then "clicked" onto the alkyne handle of the now protein-bound probe via CuAAC. acs.org

This two-step approach is highly advantageous because it separates the target-binding event from the detection event, allowing the use of small, non-bulky probes for initial cell treatment. researchgate.net The subsequent attachment of the reporter tag enables visualization of labeled proteins by in-gel fluorescence scanning or enrichment of the labeled proteins for identification by mass spectrometry. mdpi.comescholarship.org This methodology, which relies on the alkyne handle provided by moieties like this compound, is widely used for inhibitor discovery, target identification, and understanding the selectivity of drug candidates across the proteome. acs.orgcore.ac.uk

Table 3: Components of an ABPP Probe Utilizing the Pyrrolidine Scaffold

| Probe Component | Function | Example Moiety |

| Warhead | Covalently binds to the active site of a target enzyme. | Electrophile (e.g., fluorophosphonate, acrylamide) |

| Scaffold/Linker | Provides the structural framework and positions the other components. | This compound derivative |

| Bioorthogonal Handle | Enables late-stage attachment of a reporter tag. | Terminal Alkyne (from the prop-2-yn-1-yl group) |

| Reporter Tag | Allows for detection, visualization, and/or enrichment of the probe-protein complex. | Azide-functionalized Biotin or Fluorophore (added in a second step) |

Computational and Theoretical Chemistry Approaches

Molecular Modeling and Docking Studies

Molecular modeling and docking are foundational computational techniques in drug discovery and materials science, used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a molecule like 3-(Prop-2-yn-1-yl)pyrrolidine, these methods are instrumental in exploring its potential as a ligand for various biological targets.

Prediction and Analysis of Ligand-Target Interactions

Molecular docking simulations are employed to predict the binding mode and interactions of a ligand within the active site of a target protein. In studies of various pyrrolidine (B122466) derivatives, docking has been successfully used to elucidate key interactions that contribute to their biological activity. For instance, in the design of novel inhibitors for myeloid cell leukemia-1 (Mcl-1), a series of pyrrolidine derivatives were docked into the protein's binding site to understand their mode of interaction. tandfonline.comnih.gov These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and van der Waals forces in stabilizing the ligand-protein complex.

For this compound, docking studies would likely show the pyrrolidine ring's nitrogen atom acting as a hydrogen bond acceptor, while the aliphatic carbons of the ring and the propargyl group could engage in hydrophobic and van der Waals interactions with nonpolar residues in a binding pocket. The terminal alkyne of the propargyl group could also participate in unique interactions, such as π-π stacking with aromatic residues or interactions with metal ions if present in the active site. Computational simulations have identified pyrrolidine-2,3-dione derivatives as novel inhibitors of the Cdk5/p25 complex, where molecular interactions analysis suggested that each inhibitor occupied the ATP-binding site and formed stable interactions. nih.gov

Estimation of Binding Affinities and Free Energies

Beyond predicting the binding pose, computational methods can also provide an estimation of the binding affinity between a ligand and its target. The binding free energy is a critical parameter in determining the potency of a potential drug candidate. Various computational methods are used to estimate this value, ranging from empirical scoring functions used in docking to more rigorous but computationally expensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

In a study of pyrrolidine derivatives as Mcl-1 inhibitors, the MM/PBSA method was used to calculate the binding free energies of the docked compounds. tandfonline.com The calculated binding free energy values for a set of compounds were found to be -113.336 ± 26.803 kJ/mol, -114.811 ± 13.445 kJ/mol, and -154.855 ± 29.253 kJ/mol for different derivatives, indicating strong binding to the target protein. tandfonline.com Similarly, for pyrrolidine-2,3-dione derivatives targeting the Cdk5/p25 complex, binding free energy estimation suggested that each identified inhibitor had a lower binding energy than the reference compound, recapitulating their strong binding. nih.gov These approaches could be applied to this compound to rank its potential binding affinity against various targets and guide further optimization.

| Compound Type | Target Protein | Calculated Binding Free Energy (kJ/mol) | Computational Method |

|---|---|---|---|

| Pyrrolidine Derivative 1 | Mcl-1 | -113.336 ± 26.803 | MM/PBSA |

| Pyrrolidine Derivative 2 | Mcl-1 | -114.811 ± 13.445 | MM/PBSA |

| Pyrrolidine Derivative 3 | Mcl-1 | -154.855 ± 29.253 | MM/PBSA |

| Pyrrolidine-2,3-dione Derivative | Cdk5/p25 | Lower than -113.10 | MM/PBSA |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the reactivity and conformational properties of molecules like this compound at the atomic level.

Mechanistic Elucidation of Organic Reactions

DFT calculations are widely used to elucidate the mechanisms of organic reactions by mapping the potential energy surface and identifying transition states and intermediates. For a molecule containing a propargyl group, DFT can be invaluable in understanding its reactivity in reactions such as cycloadditions, nucleophilic additions, and transition-metal-catalyzed couplings. For instance, DFT studies have been conducted to understand the mechanism of reactions involving propargyl alcohols and amines, which are key precursors in the synthesis of various heterocycles. dntb.gov.uamdpi.com These calculations can provide insights into the regioselectivity and stereoselectivity of such reactions. nih.gov

The propargyl group in this compound can undergo a variety of transformations, and DFT calculations could be used to predict the most favorable reaction pathways, thus guiding synthetic efforts. DFT has been used to calculate the electrophilicities of substituted propargyl bromide carbons to understand their reactivity in cascade reactions. researchgate.net

Conformational Analysis of Pyrrolidine Rings

The three-dimensional shape of a molecule is crucial for its biological activity. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformation adopted can be influenced by the nature and position of substituents on the ring. DFT calculations are a reliable method for determining the relative energies of different conformers and predicting the most stable geometry of a molecule.

Studies on N-substituted pyrrolidines have utilized DFT methods to perform conformational searches and analyze the lowest energy conformers. researchgate.net For this compound, DFT calculations could predict the preferred pucker of the pyrrolidine ring and the orientation of the propargyl substituent. This information is critical for understanding how the molecule fits into a protein's binding site. The conformational effects of substituents on the pyrrolidine ring are known to strongly depend on the nature and bulkiness of the side chain as well as the stereochemistry at the point of attachment. nih.gov DFT has also been used to optimize the ground-state geometries of 1-pyrrolidinylnaphthalenes to understand their electronic structure. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of a system, which is essential for understanding the flexibility of both the ligand and the target protein and for obtaining a more accurate picture of their interaction.

For a ligand like this compound, MD simulations can be used to study the stability of its complex with a target protein. By simulating the complex over a period of nanoseconds or even microseconds, researchers can observe how the ligand's binding mode evolves and assess the stability of key interactions identified in docking studies. researchgate.net In a study of pyrrolidine derivatives as Mcl-1 inhibitors, MD simulations were performed for 100 ns to demonstrate the stability of the analyzed compounds in the target protein's binding site. tandfonline.combohrium.com

MD simulations are also crucial for refining the estimation of binding free energies. The snapshots from an MD trajectory can be used in methods like MM/PBSA to calculate an average binding free energy that accounts for the flexibility of the system. Furthermore, MD simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of P21-activated kinase 4 have been used to investigate their binding modes and inhibitory mechanisms at a molecular level. mdpi.com The root mean square deviation (RMSD) of the protein-ligand complex is often monitored during the simulation to assess its stability, with average values around 2.15 Å over a 30 ns simulation period indicating a stable complex for pyrrolidine-2,3-dione derivatives with Cdk5/p25. nih.gov

Analysis of Molecular Flexibility and Conformational Changes

The five-membered pyrrolidine ring is a common scaffold in medicinal chemistry, known for its conformational flexibility. nih.gov Unlike rigid aromatic systems, the saturated sp³-hybridized carbons of the pyrrolidine ring allow it to adopt non-planar conformations. This flexibility is not random; the ring typically exists in one of two predominant puckered states, often described as "endo" and "exo" envelope conformers. nih.govacs.orgacs.org The equilibrium between these conformers can be significantly influenced by the nature and position of substituents on the ring. researchgate.net

Investigation of Dynamic Ligand-Protein Interactions

The interaction between a ligand and its target protein is a dynamic process involving mutual conformational adjustments. nih.gov Computational simulations are indispensable for studying these complex events at an atomic level. Molecular dynamics (MD) simulations can model the behavior of the this compound-protein complex over time, revealing how the ligand settles into the binding pocket and how the protein structure adapts in response. nih.govresearchgate.net

These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex. volkamerlab.org They can also highlight the role of water molecules in mediating these interactions and calculate the binding free energy, which provides a theoretical estimate of the ligand's affinity for the protein. tandfonline.com This detailed understanding of the dynamic binding process is essential for rational drug design, allowing for structural modifications to enhance binding potency and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.com By developing a robust QSAR model for a class of compounds like pyrrolidine derivatives, it becomes possible to predict the activity of novel, yet-to-be-synthesized molecules. frontiersin.orgnih.gov

Several QSAR methods are commonly applied. Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. tandfonline.com These methods analyze the steric and electrostatic fields surrounding aligned molecules to derive a relationship with their activity. nih.gov For instance, a CoMFA model might indicate that a bulky, electropositive group at a specific position on the pyrrolidine scaffold enhances activity, providing clear guidance for structural optimization. nih.gov The statistical validity of these models is crucial and is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.net

Table 1: Examples of Statistical Parameters for QSAR Models Developed for Pyrrolidine Derivatives This table presents data from studies on various pyrrolidine derivatives to illustrate the predictive power of QSAR models; it does not represent data for this compound itself.

| QSAR Model Type | Target/Compound Series | q² (Cross-validated) | r² (Non-cross-validated) | External Prediction (r²_pred) | Reference |

|---|---|---|---|---|---|

| CoMFA | Mcl-1 Inhibitors | 0.689 | 0.999 | 0.986 | nih.govbohrium.com |

| CoMSIA | Mcl-1 Inhibitors | 0.614 | 0.923 | 0.815 | nih.govbohrium.com |

| HQSAR | Mcl-1 Inhibitors | 0.603 | 0.662 | 0.743 | nih.govbohrium.com |

| CoMFA | DPP-IV Inhibitors | - | - | 0.655 | nih.gov |

| CoMSIA | DPP-IV Inhibitors | - | - | 0.604 | nih.gov |

| GFA | Antimalarial Pyrrolones | 0.894 | 0.933 | 0.700 | researchgate.net |

Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MESP) map is a valuable tool for understanding and predicting a molecule's intermolecular interactions. deeporigin.com Generated from quantum mechanical calculations, an MESP map illustrates the charge distribution across the molecular surface. researchgate.net Regions are color-coded to represent different electrostatic potentials: red typically indicates electron-rich, negative potential areas (e.g., around lone pairs of heteroatoms), while blue signifies electron-poor, positive potential regions. researchgate.net

For this compound, an MESP analysis would highlight the electronegative region around the nitrogen atom, which is a likely hydrogen bond acceptor. The propargyl group's alkyne moiety would also create a distinct electronic signature. Understanding the MESP is crucial for predicting how the molecule will orient itself within a protein's binding site to achieve complementary electrostatic interactions, such as forming hydrogen bonds or salt bridges with charged amino acid residues. deeporigin.comnih.gov

Chemoinformatics and Virtual Screening Applications

Chemoinformatics applies computational methods to analyze large chemical datasets, while virtual screening is a key application used in drug discovery to identify promising hit compounds from extensive libraries. youtube.com A molecule like this compound can serve as a starting point for a virtual screening campaign. nih.gov

There are two primary approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): If a set of molecules with known activity against a target is available, a pharmacophore model can be built. This model represents the essential 3D arrangement of chemical features required for activity. The model is then used as a query to search large databases for other molecules that fit these features. mdpi.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, molecular docking can be used. nih.gov This technique computationally places candidate molecules from a library into the protein's active site and scores their potential binding affinity. mdpi.com This allows for the rapid screening of millions of compounds to prioritize a smaller, more manageable set for experimental testing.

These chemoinformatic approaches significantly accelerate the identification of novel and potentially more potent analogs of a lead compound like this compound. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like "3-(Prop-2-yn-1-yl)pyrrolidine" in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments confirms the molecular skeleton and the connectivity of all atoms.

For the parent compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the pyrrolidine (B122466) ring, the methylene (B1212753) bridge, and the terminal alkyne. The chemical shifts and coupling constants of the pyrrolidine ring protons, often forming complex second-order coupling patterns, provide information about the ring's conformation. researchgate.net The propargyl group would be identified by the characteristic resonances of the acetylenic proton (C≡C-H) and the propargylic methylene protons (-CH₂-C≡CH). Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom, including the two sp-hybridized carbons of the alkyne.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (C≡CH) | ~2.2 | ~80 |

| C2 (C≡CH) | - | ~70 |

| C3 (-CH₂-C≡) | ~2.4 | ~25 |

| C4 (Pyrrolidine CH) | ~2.5-2.7 | ~40 |

| C5 (Pyrrolidine CH₂) | ~2.8-3.2 (α to N) | ~54 |

| C6 (Pyrrolidine CH₂) | ~1.6-2.0 | ~30 |

| C7 (Pyrrolidine CH₂) | ~2.8-3.2 (α to N) | ~46 |

| N-H | Variable | - |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions.

Since "this compound" possesses a chiral center at the C3 position of the pyrrolidine ring, it can exist as two enantiomers (R and S). Advanced NMR techniques are essential for determining the relative and absolute stereochemistry of its derivatives or when additional stereocenters are present.

For diastereomeric derivatives, Nuclear Overhauser Effect (NOE) spectroscopy, particularly through 2D NOESY or ROESY experiments, is invaluable. These experiments detect through-space interactions between protons that are close to each other (typically <5 Å). The presence or absence of specific NOE cross-peaks allows for the determination of the relative configuration of substituents on the pyrrolidine ring. For example, a cis-relationship between two substituents would be indicated by a strong NOE signal between their respective protons, whereas a trans-relationship would show no such correlation. The analysis of coupling constants (³JHH) can also provide stereochemical information based on the Karplus relationship, which correlates the coupling constant to the dihedral angle between protons. publish.csiro.aupublish.csiro.au

Saturation Transfer Difference (STD) NMR is a powerful ligand-observed NMR technique used to study the binding of small molecules (ligands) to large macromolecular receptors, such as proteins. If "this compound" or its derivatives act as ligands, STD NMR can identify the specific parts of the molecule that are in close contact with the receptor, an process known as epitope mapping.

The experiment involves selectively saturating a region of the ¹H NMR spectrum where only protein resonances appear. This saturation is transferred via spin diffusion throughout the protein. If a ligand is bound to the protein, the saturation is further transferred to the ligand's protons. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity. By subtracting a spectrum with on-resonance saturation from a reference spectrum with off-resonance saturation, a "difference" spectrum is obtained. This STD spectrum exclusively shows signals from the protons of the binding ligand.

The relative intensities of the signals in the STD spectrum directly correlate with the proximity of the ligand's protons to the protein surface. Protons in the binding epitope receive the most saturation and thus show the strongest signals. This allows for the precise mapping of the molecular fragments responsible for the interaction, providing critical information for structure-activity relationship (SAR) studies and rational drug design.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For "this compound" (C₇H₁₁N), the exact mass is 109.08915 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, which in turn verifies the elemental formula.

Electron ionization (EI) or electrospray ionization (ESI) are common techniques to generate ions for analysis. ESI is a soft ionization method that typically yields the protonated molecule [M+H]⁺ at m/z 110.0964. uni.lu

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. The protonated molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. While specific experimental data for this compound is limited, the fragmentation pattern can be predicted based on the known behavior of pyrrolidine alkaloids. Key fragmentation pathways would likely involve:

Loss of the propargyl group: Cleavage of the C-C bond between the pyrrolidine ring and the side chain.

Ring opening: Fission of the pyrrolidine ring, a common pathway for cyclic amines. The base peak for the parent pyrrolidine is often m/z 43, corresponding to the [C₂H₅N]⁺ fragment. nist.gov

Formation of an iminium ion: A characteristic fragmentation for N-alkylated pyrrolidines involves the formation of a stable iminium ion. For the isomeric compound "1-(Prop-2-yn-1-yl)pyrrolidine," the top peak is observed at m/z 108, corresponding to the loss of a hydrogen atom. nih.gov

Table 2: Predicted m/z Values for Adducts and Fragments of this compound

| Ion Species | Predicted m/z | Description |

| [M+H]⁺ | 110.0964 | Protonated molecule |

| [M+Na]⁺ | 132.0784 | Sodium adduct |

| [M]⁺˙ | 109.0886 | Molecular ion (e.g., in EI-MS) |

| Fragment | Varies | e.g., loss of propargyl group |

Data sourced from predicted values for the hydrochloride salt. uni.lu

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the parent "this compound" might be challenging due to its low molecular weight and potential liquid state at room temperature, this technique is indispensable for characterizing its crystalline derivatives (e.g., salts like the hydrochloride) or co-crystals and complexes with other molecules, such as proteins.

The analysis of a crystalline derivative would unambiguously confirm its covalent structure, bond lengths, bond angles, and stereochemistry in the solid state. Furthermore, it reveals detailed information about intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate the crystal packing. In the context of drug design, obtaining a co-crystal structure of a "this compound" derivative bound to its biological target provides a precise, atomic-level map of the binding site interactions, guiding further optimization of the ligand. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis serves as a crucial check for the purity and empirical formula of a newly synthesized substance.

For "this compound," the molecular formula is C₇H₁₁N. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of this compound (C₇H₁₁N)

| Element | Atomic Weight (u) | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | 12.011 | 7 | 84.077 | 77.01% |

| Hydrogen | 1.008 | 11 | 11.088 | 10.16% |

| Nitrogen | 14.007 | 1 | 14.007 | 12.83% |

| Total | - | - | 109.172 | 100.00% |

Calculated values. webqc.org

An experimental result from a combustion analysis that matches these theoretical percentages within an acceptable margin of error (typically ±0.4%) provides strong evidence for the compound's proposed formula and high purity.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies and Catalytic Systems

Future synthetic research should focus on developing more efficient, stereoselective, and scalable methods for the synthesis of 3-(Prop-2-yn-1-yl)pyrrolidine and its derivatives. While classical methods exist, exploring modern catalytic systems can provide significant advantages.

Asymmetric Catalysis: The development of novel catalytic systems for the enantioselective synthesis of 3-substituted pyrrolidines is a paramount objective. Current strategies often rely on precursors like proline or 4-hydroxyproline. mdpi.com Future work could explore transition-metal catalysis, such as iridium-catalyzed reductive generation of azomethine ylides followed by cycloaddition, which has shown promise for creating structurally complex pyrrolidines. nih.gov Similarly, palladium-catalyzed hydroarylation processes, which have been successful for generating 3-aryl pyrrolidines, could be adapted for the introduction of the propargyl group or subsequent modifications. researchgate.net

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for constructing the pyrrolidine (B122466) ring. nih.govmdpi.com Future research should investigate novel catalysts and reaction conditions to improve the efficiency and stereoselectivity of these reactions for precursors of this compound. researchgate.net The use of microwave-assistance in these syntheses could also be explored to accelerate reaction times and improve yields. nih.gov

Flow Chemistry: The application of continuous flow chemistry for the synthesis of this compound could offer improved safety, scalability, and product consistency compared to traditional batch processes. This methodology would be particularly advantageous for managing highly reactive intermediates and exothermic reactions.

| Synthetic Strategy | Catalytic System/Method | Potential Advantages |

| Asymmetric Synthesis | Iridium or Palladium Catalysis | High stereocontrol, access to specific enantiomers. |

| Cycloaddition | Novel Lewis Acid/Organocatalysts | Efficient ring construction, atom economy. nih.govmdpi.com |

| Flow Chemistry | Continuous Flow Reactors | Enhanced safety, scalability, and process control. |

Exploration of Diverse Biological Targets and Therapeutic Areas

The pyrrolidine core is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities including anticancer, antiviral, antidiabetic, and anti-inflammatory properties. nih.govnih.govnih.gov The propargyl group in this compound provides a versatile handle for creating extensive libraries of derivatives to explore new biological targets.

Anticancer Agents: Pyrrolidine derivatives have been investigated as anticancer agents. nih.govmdpi.com Future research could involve synthesizing analogs of this compound to target specific cancer-related pathways. For instance, derivatives could be designed as inhibitors of enzymes like histone deacetylases (HDACs) or as ligands for receptors overexpressed in cancer cells. nih.gov

Infectious Diseases: There is an urgent need for new antibacterial and antiviral drugs. mdpi.comrdd.edu.iq The pyrrolidine scaffold is present in several antimicrobial agents. researchgate.net Derivatives of this compound could be synthesized and screened against a panel of pathogenic bacteria and viruses. For example, novel pyrrolidine-2,3-diones have been identified as inhibitors of P. aeruginosa PBP3, suggesting a potential therapeutic path. nih.gov

Metabolic Disorders: Pyrrolidine-containing compounds are being explored for the treatment of metabolic diseases like type 2 diabetes and obesity. nih.govgoogle.com Novel analogs could be designed as dual PPARα/γ agonists or as inhibitors of acetyl-CoA carboxylase (ACC), which are key targets in metabolic regulation. nih.govgoogle.com

Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in drugs targeting the CNS. nih.gov Future studies could focus on developing derivatives that modulate neurotransmitter receptors or enzymes involved in neurodegenerative diseases.

| Therapeutic Area | Potential Biological Target | Example of Related Pyrrolidine Activity |

| Oncology | Histone Deacetylases (HDACs), Kinases | Spiro[pyrrolidine-3,3′-oxindoles] as anti-breast cancer agents. nih.gov |

| Infectious Diseases | Penicillin-Binding Proteins (PBPs), Viral Proteases | Pyrrolidine-2,3-diones as P. aeruginosa PBP3 inhibitors. nih.gov |

| Metabolic Disorders | PPARα/γ, Acetyl-CoA Carboxylase (ACC) | Pyrrolidine acid analogs as dual PPARα/γ agonists. nih.gov |

| CNS Disorders | Serotonin (B10506)/Dopamine (B1211576) Receptors | 1-Propyl-3-aryl pyrrolidines as potent receptor ligands. researchgate.net |

Integration of Advanced Computational Methodologies for Rational Design

Computational tools are indispensable in modern drug discovery for predicting molecular properties, understanding drug-target interactions, and guiding the design of new molecules.

Structure-Activity Relationship (SAR) Studies: By synthesizing a focused library of derivatives from this compound and evaluating their biological activity, detailed SAR models can be constructed. These models, combined with quantitative structure-activity relationship (QSAR) analysis, can guide the design of more potent and selective compounds. researchgate.net

Molecular Docking and Dynamics: For identified biological targets, molecular docking simulations can predict the binding modes of novel this compound derivatives. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex and refine the molecular design for improved affinity and specificity.

De Novo Design: Advanced algorithms can be used to design novel molecules de novo based on the pharmacophoric features of the this compound scaffold and the architecture of a target binding site. This approach can lead to the discovery of entirely new chemical entities with desired biological activities.

Application in High-Throughput Screening Platforms

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify hits for drug discovery or as chemical probes. researchgate.net The unique structure of this compound makes it an ideal scaffold for generating diverse chemical libraries for HTS campaigns.

Combinatorial Chemistry: The terminal alkyne of the propargyl group is perfectly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." This reaction can be used to rapidly and efficiently link the pyrrolidine scaffold to a wide array of azide-containing building blocks, generating large and diverse libraries of triazole-containing compounds.

Diversity-Oriented Synthesis (DOS): this compound can be used as a starting point in DOS strategies to create libraries of structurally complex and diverse molecules. These libraries can then be screened to identify compounds with novel biological activities.

Fragment-Based Drug Discovery (FBDD): The core scaffold can be considered a fragment that can be elaborated upon based on initial weak hits identified in fragment screening campaigns. The propargyl group provides a facile point for chemical elaboration to grow the fragment into a more potent lead compound. A miniaturized automation platform enabling HTS with nanomole-scale reactions could accelerate this process significantly. scienceintheclassroom.org

Investigation of Green Chemistry Principles in Synthesis

Adhering to the principles of green chemistry is crucial for sustainable chemical research and manufacturing. Future synthetic work on this compound should prioritize environmentally benign methods.

Eco-Friendly Solvents: Research should focus on replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO2. The use of aqueous media for asymmetric aldol reactions catalyzed by proline derivatives is a step in this direction. nih.gov One-pot, multi-component reactions in ethanol have also been shown to be an effective green approach for synthesizing pyrrolidinone derivatives. vjol.info.vn

Catalysis over Stoichiometric Reagents: The use of catalytic methods, as discussed in section 7.1, is inherently greener than using stoichiometric reagents, as it reduces waste. nih.govresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS): MAOS can significantly reduce reaction times and energy consumption, contributing to more sustainable synthetic processes. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. 1,3-dipolar cycloaddition reactions are excellent examples of atom-economical reactions for pyrrolidine synthesis. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.